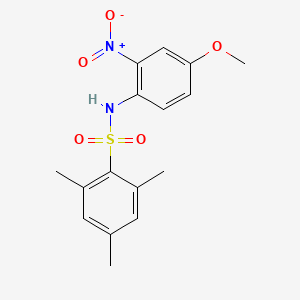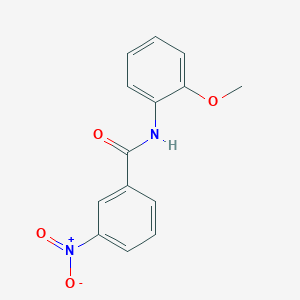
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide, also known as MNBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This compound has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has a wide range of biochemical and physiological effects, including the inhibition of enzymes and receptors in the body. This compound has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a valuable tool for researchers in various fields. N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in research. However, N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide, including the exploration of its potential as a therapeutic agent for various diseases. This compound has also been studied for its potential use in the development of new fluorescent probes for imaging. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide and its potential interactions with other compounds in the body.
In conclusion, N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide is a valuable tool for researchers in various fields due to its wide range of biochemical and physiological effects. This compound has been extensively studied for its potential applications in scientific research, and there are several future directions for further exploration. With careful handling and storage, N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has the potential to be a valuable asset in the development of new therapies and diagnostic tools.
Synthesemethoden
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methoxy-2-nitroaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The resulting compound can then be purified through recrystallization or chromatography. Other synthesis methods have also been explored, including the use of microwave irradiation and ultrasound-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and as a potential anti-cancer agent. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10-7-11(2)16(12(3)8-10)24(21,22)17-14-6-5-13(23-4)9-15(14)18(19)20/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVUKWFTBAOSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)propanamide](/img/structure/B5130388.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5130399.png)
![5-({[4-(diethylamino)-1-methylbutyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130411.png)
![1-benzyl-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B5130423.png)

![N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B5130437.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130444.png)
![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)

![1-[4-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5130468.png)
![3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5130473.png)